molecular formula C19H22F2N4OS B2637314 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine CAS No. 2034582-65-3

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine

Cat. No.: B2637314
CAS No.: 2034582-65-3
M. Wt: 392.47
InChI Key: WEEUTAKUQQAQKO-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine is a synthetic organic compound of significant interest in medicinal chemistry research. The structure incorporates a piperazine ring, a moiety frequently employed in the design of bioactive molecules and approved pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold for interacting with biological targets . Piperazine-containing compounds are prevalent in research areas spanning from central nervous system disorders to oncology . The specific molecular architecture of this compound, which features a 3-cyclopropyl-1-methyl-1H-pyrazole group and a benzoyl subunit modified with a difluoromethylsulfanyl moiety, suggests potential as a key intermediate or a novel chemical entity for developing receptor modulators or enzyme inhibitors. Its structural complexity offers a promising starting point for structure-activity relationship (SAR) studies in drug discovery campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4OS/c1-23-17(12-15(22-23)13-6-7-13)24-8-10-25(11-9-24)18(26)14-4-2-3-5-16(14)27-19(20)21/h2-5,12-13,19H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEUTAKUQQAQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Addition of Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group can be introduced using reagents such as difluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in biological studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-Based Analogs with Varied Benzoyl Substituents

The benzoyl group’s substitution pattern significantly impacts electronic and steric properties. Key analogs include:

Compound Name Substituent on Benzoyl Group Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine 4-(Trifluoromethyl) N/A 419.0 High lipophilicity due to CF₃ group
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3,4-Difluoro 263–266 464.0 Enhanced polarity from di-fluoro groups
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3-Methoxy 207–209 458.0 Electron-donating OMe improves solubility
Target Compound 2-[(Difluoromethyl)sulfanyl] N/A ~450 (estimated) Balanced lipophilicity and electron effects from SCHF₂

Key Observations :

  • The trifluoromethyl (CF₃) group () increases lipophilicity compared to the target’s SCHF₂ , which may enhance membrane permeability but reduce aqueous solubility.
  • The target’s SCHF₂ group offers a unique balance: sulfur contributes to π-orbital interactions, while difluoromethyl moderates hydrophobicity.

Analogs with Modified Pyrazole Moieties

The pyrazole ring’s substituents influence steric bulk and metabolic stability:

Compound Name Pyrazole Substituents Key Features Reference
1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine Cyclopropyl, methyl, oxadiazole Enhanced rigidity from oxadiazole; high molecular weight (525.53 g/mol)
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine Ethyl, methyl, sulfonyl Sulfonyl group increases acidity and H-bond capacity
Target Compound 3-Cyclopropyl, 1-methyl Cyclopropyl minimizes metabolic oxidation; methyl ensures steric protection

Key Observations :

  • Sulfonyl-containing analogs () exhibit higher polarity but may suffer from faster renal clearance compared to the target’s SCHF₂-benzoyl.

Piperazine Derivatives with Sulfur-Containing Groups

Sulfur atoms in substituents modulate electronic properties:

Compound Name Sulfur Functional Group Key Features Reference
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine Sulfonyl (-SO₂-) Strong electron-withdrawing effects; high polarity
Target Compound Difluoromethyl sulfanyl (-SCHF₂) Moderate electron withdrawal; improved lipid solubility

Key Observations :

  • Sulfonyl groups () are more polar and acidic than the target’s SCHF₂ , which may limit blood-brain barrier penetration.
  • The SCHF₂ group provides a compromise between electronegativity and lipophilicity, favoring oral bioavailability.

Biological Activity

The compound 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

The compound can be described by the following chemical properties:

PropertyValue
Chemical Formula C₁₃H₁₈F₂N₄S
Molecular Weight 302.37 g/mol
IUPAC Name This compound
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring followed by the introduction of the difluoromethyl sulfanyl and benzoyl groups. Detailed reaction conditions and yields are essential for reproducibility in further studies.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related pyrazole derivative demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values indicating potent activity .

The proposed mechanism of action for similar compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts and hydrogen bonding, leading to apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects. For example, compounds structurally related to our target have shown promise as T-type calcium channel blockers, which are critical in managing neurological disorders . This suggests that our compound may also possess neuroprotective properties worth investigating.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies should focus on absorption, distribution, metabolism, and excretion (ADME) profiles. Safety assessments are also vital; thus far, specific safety data remains limited but should be prioritized in future research.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : A study reported that pyrazole derivatives exhibited significant cytotoxicity against various tumor cell lines with IC50 values lower than standard chemotherapeutic agents .
  • Neuroprotective Activity : Research indicated that piperazine derivatives could selectively inhibit T-type calcium channels, which are implicated in pain modulation and epilepsy .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .

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